molecular formula C48H57N7O14 B14184973 L-Tyrosyl-L-tyrosyl-L-seryl-L-tyrosyl-L-prolyl-L-tyrosyl-L-threonine CAS No. 920015-18-5

L-Tyrosyl-L-tyrosyl-L-seryl-L-tyrosyl-L-prolyl-L-tyrosyl-L-threonine

Cat. No.: B14184973
CAS No.: 920015-18-5
M. Wt: 956.0 g/mol
InChI Key: VRGJYICSUCYBPO-BVUQNBGMSA-N
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Description

L-Tyrosyl-L-tyrosyl-L-seryl-L-tyrosyl-L-prolyl-L-tyrosyl-L-threonine is a peptide compound composed of seven amino acids: tyrosine, serine, proline, and threonine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosyl-L-tyrosyl-L-seryl-L-tyrosyl-L-prolyl-L-tyrosyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: The amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.

    Deprotection: The protecting group (e.g., Fmoc) is removed using a base like piperidine.

    Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosyl-L-tyrosyl-L-seryl-L-tyrosyl-L-prolyl-L-tyrosyl-L-threonine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residues can be oxidized to form dityrosine cross-links.

    Reduction: Disulfide bonds, if present, can be reduced using agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted with other functional groups using specific reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracetic acid.

    Reduction: DTT or β-mercaptoethanol.

    Substitution: N-hydroxysuccinimide (NHS) esters for amine modifications.

Major Products Formed

    Oxidation: Dityrosine cross-links.

    Reduction: Free thiol groups.

    Substitution: Modified peptide with new functional groups.

Scientific Research Applications

L-Tyrosyl-L-tyrosyl-L-seryl-L-tyrosyl-L-prolyl-L-tyrosyl-L-threonine has several applications in scientific research:

    Biochemistry: Used as a model peptide to study protein-protein interactions and enzyme kinetics.

    Pharmacology: Investigated for its potential as a therapeutic agent due to its bioactive properties.

    Materials Science: Utilized in the development of peptide-based materials with specific mechanical and chemical properties.

Mechanism of Action

The mechanism of action of L-Tyrosyl-L-tyrosyl-L-seryl-L-tyrosyl-L-prolyl-L-tyrosyl-L-threonine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    L-Tyrosyl-L-seryl-L-leucine: Another peptide with similar amino acid composition but different sequence and properties.

    L-Tyrosyl-L-arginyl-L-arginyl-L-alanyl-L-alanyl-L-valyl-L-prolyl-L-prolyl-L-seryl-L-prolyl-L-seryl-L-leucyl-L-seryl-L-arginyl-L-histidyl-L-seryl-L-seryl-L-prolyl-L-histidyl-L-glutaminyl-O-phosphono-L-seryl-L-α-glutamyl-L-α-aspartyl-L-α-glutamyl-L-α-glutamyl-L-glutamic acid: A more complex peptide with additional amino acids and functional groups.

Properties

CAS No.

920015-18-5

Molecular Formula

C48H57N7O14

Molecular Weight

956.0 g/mol

IUPAC Name

(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C48H57N7O14/c1-26(57)41(48(68)69)54-44(64)37(23-29-8-16-33(60)17-9-29)51-46(66)40-3-2-20-55(40)47(67)38(24-30-10-18-34(61)19-11-30)52-45(65)39(25-56)53-43(63)36(22-28-6-14-32(59)15-7-28)50-42(62)35(49)21-27-4-12-31(58)13-5-27/h4-19,26,35-41,56-61H,2-3,20-25,49H2,1H3,(H,50,62)(H,51,66)(H,52,65)(H,53,63)(H,54,64)(H,68,69)/t26-,35+,36+,37+,38+,39+,40+,41+/m1/s1

InChI Key

VRGJYICSUCYBPO-BVUQNBGMSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)N)O

Canonical SMILES

CC(C(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=C(C=C5)O)N)O

Origin of Product

United States

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